4-[(Boc-amino)methyl]-3-fluoro-benzoic acid
Overview
Description
4-[(Boc-amino)methyl]-3-fluoro-benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a benzene ring, which is substituted with a fluorine atom and a carboxylic acid group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid . For instance, factors such as pH and temperature could potentially affect the compound’s stability and its ability to participate in reactions. Furthermore, the presence of other molecules in the environment could also influence the compound’s action and efficacy, as these molecules could potentially interact with the compound or compete with it for the same targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid typically involves the protection of an amino group with a Boc group. One common method involves the reaction of 4-(aminomethyl)-3-fluoro-benzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-dimethylaminopyridine (DMAP) to yield the Boc-protected product . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free conditions or the use of recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(Boc-amino)methyl]-3-fluoro-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling: EDCI, HOBt, and bases like N,N-diisopropylethylamine (DIPEA).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: 4-(aminomethyl)-3-fluoro-benzoic acid.
Coupling: Amide derivatives with different amines.
Scientific Research Applications
4-[(Boc-amino)methyl]-3-fluoro-benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)-3-fluoro-benzoic acid: The deprotected form of the compound.
4-[(Cbz-amino)methyl]-3-fluoro-benzoic acid: Similar compound with a carbobenzyloxy (Cbz) protecting group instead of Boc.
4-[(Fmoc-amino)methyl]-3-fluoro-benzoic acid: Similar compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
4-[(Boc-amino)methyl]-3-fluoro-benzoic acid is unique due to the presence of the Boc protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in multi-step synthetic processes where selective deprotection is required .
Properties
IUPAC Name |
3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-7-9-5-4-8(11(16)17)6-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRKJFHKYOINEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
744200-37-1 | |
Record name | 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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